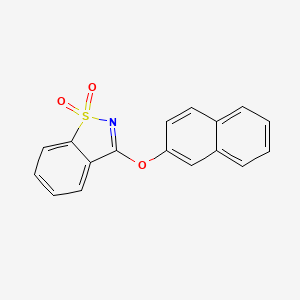![molecular formula C14H10N2O2S B5751024 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5751024.png)
3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core with a thienyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 2-thiophenecarboxaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the quinazolinone structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thienyl group can also interact with various biological receptors, modulating their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone
- 2-((2-oxo-2-phenylethyl)thio)-3-phenyl-4(3H)-quinazolinone
- 2-((2-oxo-2-(2,4-dichlorophenyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone
Uniqueness
3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potentially enhanced biological activities .
Propiedades
IUPAC Name |
3-(2-oxo-2-thiophen-2-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-16-9-15-11-5-2-1-4-10(11)14(16)18/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFMGSLYPJBNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
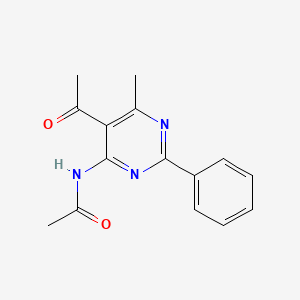
![4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B5750961.png)
![methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate](/img/structure/B5750969.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5750977.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-NITROBENZOATE](/img/structure/B5750980.png)
![5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)
![N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B5750989.png)
![2-[benzyl(thiophen-2-ylmethyl)amino]ethanol](/img/structure/B5750999.png)
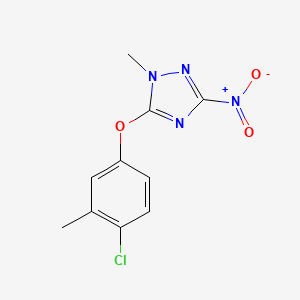
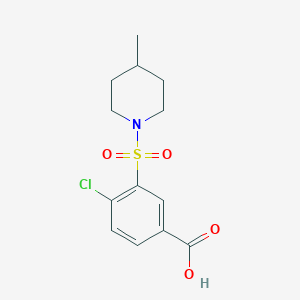
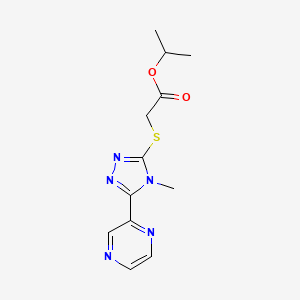
![6-chloro-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5751030.png)
![(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B5751041.png)
